Cas no 14107-37-0 (Alphadolone)

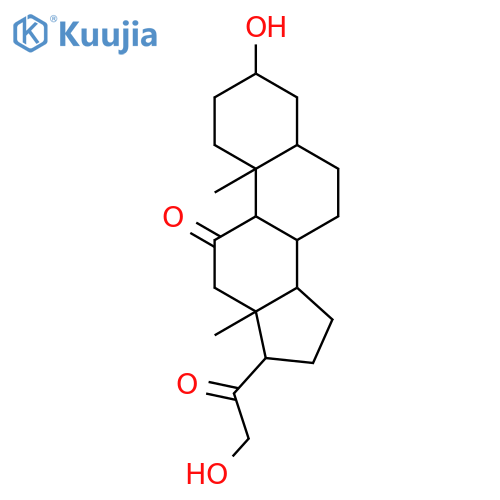

Alphadolone structure

商品名:Alphadolone

CAS番号:14107-37-0

MF:C21H32O4

メガワット:348.476387023926

CID:161489

Alphadolone 化学的及び物理的性質

名前と識別子

-

- Pregnane-11,20-dione,3,21-dihydroxy-, (3a,5a)-

- Alphadolone

- 3-(1-methyl-1-phenyl-ethyl)-thiophene

- 3-(1-Methyl-1-phenylethyl)thiophene

- AC1LCPUR

- CTK8J1997

- Thiophene, 3-(1-methyl-1-phenylethyl)-

- (3α,5α)-3,21-Dihydroxypregnane-11,20-dione

- Pregnane-11,20-dione, 3,21-dihydroxy-, (3.alpha.,5.alpha.)-

-

- インチ: InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3

- InChIKey: XWYBFXIUISNTQG-UHFFFAOYSA-N

- ほほえんだ: OCC(C1CCC2C3CCC4CC(CCC4(C)C3C(CC12C)=O)O)=O

計算された属性

- せいみつぶんしりょう: 348.23016

じっけんとくせい

- PSA: 74.6

Alphadolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A575510-50mg |

Alphadolone |

14107-37-0 | 50mg |

$ 2036.00 | 2023-09-09 | ||

| A2B Chem LLC | AE40159-50mg |

alfadolone |

14107-37-0 | 50mg |

$1953.00 | 2024-01-04 | ||

| A2B Chem LLC | AE40159-25mg |

alfadolone |

14107-37-0 | 95%+ | 25mg |

$427.00 | 2024-04-20 | |

| A2B Chem LLC | AE40159-5mg |

alfadolone |

14107-37-0 | 95%+ | 5mg |

$177.00 | 2024-04-20 | |

| A2B Chem LLC | AE40159-10mg |

alfadolone |

14107-37-0 | 95%+ | 10mg |

$260.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-481493-1 mg |

Alphadolone-d5, |

14107-37-0 | 1mg |

¥3,234.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481493-1mg |

Alphadolone-d5, |

14107-37-0 | 1mg |

¥3234.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481719-5 mg |

Alphadolone, |

14107-37-0 | 5mg |

¥3,234.00 | 2023-07-10 | ||

| TRC | A575510-5mg |

Alphadolone |

14107-37-0 | 5mg |

$ 261.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481719-5mg |

Alphadolone, |

14107-37-0 | 5mg |

¥3234.00 | 2023-09-05 |

14107-37-0 (Alphadolone) 関連製品

- 8001-75-0(Ceresine wax)

- 128-20-1(Pregnanolone)

- 53-41-8(Androsterone)

- 481-29-8(Epiandrosterone)

- 1175-06-0(6-Ketocholestanol)

- 128-21-2(Epipregnanolone)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量